molecular formula C13H17F3N2O B15096842 2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine CAS No. 933739-54-9

2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B15096842
CAS No.: 933739-54-9
M. Wt: 274.28 g/mol
InChI Key: UJJVKSZPGYRACP-UHFFFAOYSA-N
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Description

2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine is an organic compound that features a morpholine ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine typically involves the reaction of morpholine with a suitable precursor that contains the trifluoromethyl-substituted phenyl group. One common method involves the use of 3-(trifluoromethyl)benzaldehyde as a starting material, which undergoes a reductive amination reaction with morpholine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its use in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-YL-2-(4-(trifluoromethyl)phenyl)ethanamine: Similar structure but with the trifluoromethyl group in a different position.

    3-(4-Morpholin-4-YL-phenylamino)-1-(2-trifluoromethyl-phenyl)-pyrrolidine-2,5-dione: Contains a morpholine ring and a trifluoromethyl-substituted phenyl group but with additional functional groups.

Uniqueness

2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine is unique due to its specific combination of a morpholine ring and a trifluoromethyl-substituted phenyl group.

Properties

CAS No.

933739-54-9

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)18-4-6-19-7-5-18/h1-3,8,12H,4-7,9,17H2

InChI Key

UJJVKSZPGYRACP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CN)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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